molecular formula C9H9N3O3S2 B2393479 Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 896689-54-6

Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2393479
CAS No.: 896689-54-6
M. Wt: 271.31
InChI Key: LQDZRRXZSYCHKY-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS: 307324-80-7) is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core. Its structure includes a methyl ester at position 6, a 3-amino group, a 5-methyl substituent, and a 2-thioxo-4-oxo motif.

Properties

IUPAC Name

methyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-3-4-6(17-5(3)8(14)15-2)11-9(16)12(10)7(4)13/h10H2,1-2H3,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDZRRXZSYCHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331409
Record name methyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896689-54-6
Record name methyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate exhibits various biological activities that make it a candidate for drug development:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as the fungal strain Candida albicans. Studies have shown that specific derivatives exhibit high affinity for the TrmD binding site, which is crucial for enzyme inhibition .

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes involved in various biological pathways. In vitro assays using spectrophotometric and fluorometric methods have confirmed its potential as an enzyme inhibitor, which is essential for developing new therapeutic drugs .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its reactions include:

Synthesis of Heterocyclic Hybrids

The compound can be condensed with ortho-phenylenediamine followed by alkylation with aryl/hetaryl chloroacetamides to produce a series of S-alkyl derivatives. This versatility allows for the construction of complex molecules with potential biological activities .

Material Science

In the field of material science, derivatives of thieno[2,3-d]pyrimidine have been explored for their application in solar cells:

Solar Cell Applications

This compound has been incorporated into solar cell structures. Research indicates that these derivatives possess favorable electronic and optical properties that enhance power conversion efficiency and stability under simulated sunlight conditions. Comparative studies have shown that they could be competitive with established materials like perovskite solar cells .

Case Studies and Research Findings

Application AreaStudy FocusKey Findings
Medicinal ChemistryAntimicrobial ActivityHigh activity against Gram-positive/negative bacteria and Candida albicans; strong binding affinity to TrmD site .
Organic SynthesisHeterocyclic HybridsSuccessful synthesis of S-alkyl derivatives through condensation and alkylation reactions .
Material ScienceSolar CellsDemonstrated promising conversion efficiencies comparable to perovskite materials .

Mechanism of Action

The mechanism by which Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the thieno[2,3-d]pyrimidine family, which shares a bicyclic framework with pyrimidine and thiophene rings. Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents/Modifications Key Structural Differences
Target Compound 3-amino, 5-methyl, 2-thioxo, 4-oxo, methyl ester at C6 Reference structure
Ethyl 3-amino-5-methyl-4-oxo-2-sulfanyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate (XIII) Ethyl ester at C6 (vs. methyl) Ester group alters solubility and metabolic stability.
3-Amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide (2d) Benzylthio at C2, carboxamide at C6 (vs. methyl ester) Carboxamide enhances hydrogen-bonding potential; benzylthio increases lipophilicity.
Ethyl 3,5-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate 3,5-dimethyl (vs. 3-amino, 5-methyl) Dimethyl groups reduce hydrogen-bonding capacity, affecting receptor interactions.

Key Observations :

  • Ester vs. Amide : Methyl/ethyl esters (e.g., target compound, XIII) improve synthetic accessibility, while carboxamides (e.g., 2d) enhance target binding via hydrogen bonding .
  • Substituent Effects: The 3-amino group in the target compound facilitates derivatization, whereas 3,5-dimethyl analogs lack this versatility .

Key Observations :

  • Efficiency : One-pot procedures (e.g., using DMF) simplify synthesis but depend on solvent compatibility .
  • Functional Group Tolerance : Hydrazine hydrate reactions (XIII) are effective for introducing sulfanyl groups .

Key Observations :

  • Antimicrobial vs. Antioxidant: The target compound’s 3-amino and thioxo groups may favor antimicrobial activity, while Biginelli analogs prioritize antioxidant effects .
  • Enzyme Inhibition : Substituents like dimethoxyphenyl improve enzyme affinity, suggesting tunability for specific targets .
Physical and Chemical Properties
Property Target Compound Ethyl Ester Analog (XIII) Carboxamide (2d)
Molecular Weight 239.25 g/mol 253.28 g/mol (estimated) 439.51 g/mol
Solubility Moderate in DMF Higher lipophilicity (ethyl) Lower solubility (amide)
Melting Point Not reported Not reported Crystalline, stable

Key Observations :

  • Ester vs. Amide : Methyl esters balance solubility and reactivity, while carboxamides may crystallize more readily .

Biological Activity

Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis methods, biological activities including antimicrobial and anti-inflammatory properties, and relevant case studies.

Synthesis Methods

The synthesis of thieno[2,3-d]pyrimidines typically involves cyclization reactions of thiophene derivatives with various reagents. The most common method is the cyclization of 2-aminothiophene-3-carboxylic acids with ethyl cyanoformate. This method has been shown to yield derivatives with significant biological activity while maintaining structural integrity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. For instance:

  • In vitro studies demonstrated that compounds derived from this compound exhibit potent inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with MIC values around 0.21 μM for some derivatives .
CompoundMIC (μM)Target Organism
3g0.21Pseudomonas aeruginosa
3g0.21Escherichia coli

Anti-inflammatory Activity

The compound also shows promising anti-inflammatory properties. Docking studies indicate strong binding affinity to the COX-2 enzyme active site:

  • Compounds derived from this class have been found to exhibit analgesic effects comparable to diclofenac sodium (Ortofen), with reduced ulcerogenic indices suggesting lower toxicity .
CompoundCOX-1 BindingCOX-2 Binding
1aYesYes
2NoYes
3YesYes

Case Studies

  • Cytotoxicity Studies : In a study assessing cytotoxicity against various cancer cell lines (MCF-7 and MDA-MB-231), certain derivatives displayed significant antiproliferative effects with IC50 values in the nanomolar range (e.g., compound 2 showed an IC50 of 9.1 nM) .
  • Antimicrobial Screening : A targeted preparation of amides from thieno[2,3-d]pyrimidine derivatives revealed significant antimicrobial activity against multi-drug resistant strains .

Preparation Methods

Precursor Synthesis: Functionalized Aminothiophene Carboxylates

The synthesis of methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate begins with the preparation of a tetrahydrothiophene-based aminocarboxylate ester. A validated route involves the hydroxylamine-mediated amination of a 3-oxotetrahydrothiophene scaffold, as exemplified by the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate.

Example Protocol:

  • Starting Material: 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (0.5 mol) is dissolved in N,N-dimethylformamide (435 mL).
  • Catalyst System: Anhydrous FeCl₃ (0.015 mol) and cyanuric chloride (0.015 mol) are added to activate the carbonyl group.
  • Amination: Hydroxylamine hydrochloride (0.7 mol) is introduced, and the mixture is maintained at 70–90°C for 4 hours.
  • Workup: The solvent is evaporated under reduced pressure, and the residue is treated with 25% ammonium hydroxide to yield methyl 3-amino-4-methylthiophene-2-carboxylate (96.5% yield).

This method highlights the critical role of Lewis acids in facilitating nucleophilic attack by hydroxylamine, generating the requisite amino group at position 3 of the tetrahydrothiophene ring. For the target compound, analogous strategies would position the methyl group at C5 and the carboxylate at C6 through careful substrate design.

Cyclocondensation with Thiourea Derivatives

The thienopyrimidine core is constructed via cyclocondensation between the aminothiophene carboxylate and thiourea-type reagents. Patel et al. demonstrated that treating ethyl 2-aminothiophene-3-carboxylate with potassium thiocyanate in hydrochloric acid yields 2-thioxo-thieno[2,3-d]pyrimidin-4-one, a reaction adaptable to tetrahydrothiophene systems.

Adapted Method:

  • Thiourea Formation: Methyl 3-amino-5-methyl-4-oxotetrahydrothiophene-6-carboxylate (1 equiv) reacts with phenyl isothiocyanate (1.2 equiv) in acetonitrile under reflux for 15 hours in the presence of anhydrous K₂CO₃.
  • Cyclization: The thiourea intermediate undergoes intramolecular cyclization in 2M HCl at 80°C for 6 hours, forming the pyrimidine ring with concomitant introduction of the thioxo group at C2.
  • Isolation: Neutralization with NH₄OH precipitates the product, which is recrystallized from ethanol (yield: 58–72%).

Critical Parameters:

  • Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) enhance thiourea intermediate stability.
  • Acid Concentration: Concentrated HCl promotes both thiourea formation and cyclization but may necessitate temperature modulation to prevent decarboxylation.

One-Pot Synthesis via Carbodiimide-Mediated Coupling

Kankanala et al. reported a two-step, one-pot procedure for thieno[2,3-d]pyrimidine-2,4-diones using 1,1′-carbonyldiimidazole (CDI) and hydroxylamine. This approach can be modified to incorporate a thioxo group by substituting thiocarbonyl reagents.

Modified Protocol:

  • Imidazole-Carboxamide Intermediate: The aminothiophene carboxylate (1 equiv) reacts with CDI (1.2 equiv) in refluxing toluene for 2 hours, forming an activated carboxamide.
  • Thiocarbonyl Insertion: The intermediate is treated with ammonium thiocyanate (1.5 equiv) in DMF at 120°C for 4 hours, introducing the thioxo group.
  • Cyclization: Deprotonation with K₂CO₃ in ethanol induces ring closure, yielding the tetrahydrothienopyrimidine scaffold (40–85% yield).

Advantages:

  • Avoids isolation of reactive intermediates.
  • Permits sequential introduction of oxo and thioxo groups through reagent staging.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclocondensation reactions, improving yields and reducing side products. A method adapted from Al-Salahi et al. employs microwave conditions to synthesize thieno[2,3-d]pyrimidines from aminothiophenes and thioureas.

Optimized Procedure:

  • Reaction Mixture: Methyl 3-amino-5-methyl-4-oxotetrahydrothiophene-6-carboxylate (1 equiv) and thiourea (1.2 equiv) are suspended in dry ethanol.
  • Microwave Irradiation: The mixture is irradiated at 150°C for 300 seconds under 300 W power.
  • Purification: The crude product is washed with ice-cwater and recrystallized from dimethyl sulfoxide (yield: 65–78%).

Key Observations:

  • Microwave conditions reduce reaction times from hours to minutes.
  • Ethanol minimizes byproduct formation compared to higher-boiling solvents.

Post-Cyclization Functionalization

For derivatives requiring additional substituents, post-cyclization modifications such as alkylation or acylation can be employed. However, the target compound’s substitution pattern necessitates full functionalization during the cyclocondensation step.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR: Resonances for the methyl group (δ 2.1–2.3 ppm), amino protons (δ 5.8–6.2 ppm), and ester methoxy (δ 3.8 ppm).
  • LC-MS: Molecular ion peak at m/z 271.3 [M+H]⁺.
  • IR Spectroscopy: Stretching vibrations for C=O (1690 cm⁻¹), C=S (1250 cm⁻¹), and NH₂ (3350 cm⁻¹).

Challenges and Optimization Strategies

  • Regioselectivity: Competing cyclization pathways may yield [3,2-d] or [2,3-d] isomers. Steric guidance from the methyl group at C5 favors the desired [2,3-d] fusion.
  • Decarboxylation: Elevated temperatures during cyclization risk ester group degradation. Using mild acids (e.g., acetic acid instead of HCl) mitigates this issue.
  • Solubility: Tetrahydrothiophene precursors exhibit poor solubility in nonpolar solvents. DMF or DMSO is essential for homogeneous reaction conditions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantage Limitation
Thiourea Cyclization 58–72 18 h High regioselectivity Requires strong acids
CDI-Mediated 40–85 6 h One-pot procedure Sensitive to moisture
Microwave 65–78 5 min Rapid synthesis Specialized equipment required

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